molecular formula C15H14N4OS B2992800 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide CAS No. 2034322-89-7

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B2992800
CAS No.: 2034322-89-7
M. Wt: 298.36
InChI Key: XXXWNFTVEWZXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with hydrazine to form the pyrazole ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the thiophene and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of pyridine derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or thiophene rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Derivatives with different functional groups on the pyrazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal studies. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation. Industry: Its unique chemical properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-substituted phenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure with a methyl group on the pyrazole ring.

  • N-substituted phenyl-4-(1H-pyrazol-1-yl)thiophene-2-carboxamide: Similar structure without the pyridine ring.

Uniqueness: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide stands out due to its unique combination of pyridine, pyrazole, and thiophene rings, which contribute to its distinct chemical and biological properties.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXWNFTVEWZXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.